
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound It features several functional groups, including chloro, trifluoromethyl, propanoyl, azetidine, and imidazolidine-dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step synthesis:
Formation of Intermediate: : The first step often involves the preparation of an intermediate compound, such as 4-Chloro-3-(trifluoromethyl)benzene, through chlorination and trifluoromethylation reactions.
Propanoyl Addition: : The intermediate is then reacted with propanoyl chloride under specific conditions (e.g., a catalyst like AlCl3) to introduce the propanoyl group.
Azetidine Ring Formation: : Next, an azetidine ring is constructed using appropriate reagents and catalysts.
Imidazolidine-Dione Synthesis: : Finally, the imidazolidine-2,4-dione structure is formed through a series of cyclization reactions.
Industrial Production Methods
Industrial production often involves similar steps but on a larger scale. Specific conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts are optimized for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various reactions:
Oxidation: : The presence of multiple functional groups allows oxidation reactions, potentially leading to derivatives with altered properties.
Reduction: : Reduction reactions can modify the compound's reactivity and stability.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, replacing certain functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or CrO3 under controlled conditions.
Reduction: : Reducing agents such as LiAlH4 or NaBH4 in an inert atmosphere.
Substitution: : Reagents like alkyl halides, alcohols, or amines under appropriate conditions.
Major Products
The reactions can yield various products, including substituted derivatives and compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure makes it useful in studying reaction mechanisms and developing new synthetic pathways.
Biology
Medicine
Researchers are exploring its potential as a therapeutic agent, given its complex structure and potential bioactivity.
Industry
In industrial chemistry, the compound may serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
Mecanismo De Acción
Effects
The compound exerts its effects through specific molecular interactions, which can include binding to receptors or enzymes, altering their activity.
Molecular Targets and Pathways
Potential targets include various enzymes and receptors involved in metabolic pathways or signaling cascades. The exact mechanism may involve inhibition or activation of these targets, resulting in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-(3-(4-Chloro-phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
3-(1-(3-(Trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
The presence of both chloro and trifluoromethyl groups distinguishes it from similar compounds
That’s the kind of deep dive that gets the chemistry nerds excited. Anything else you’d like me to break down?
Propiedades
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c17-12-3-1-9(5-11(12)16(18,19)20)2-4-13(24)22-7-10(8-22)23-14(25)6-21-15(23)26/h1,3,5,10H,2,4,6-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZZFJAXBYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)
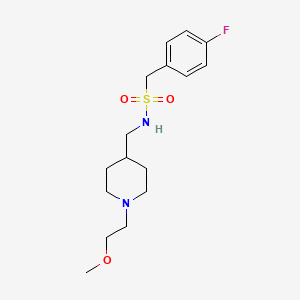
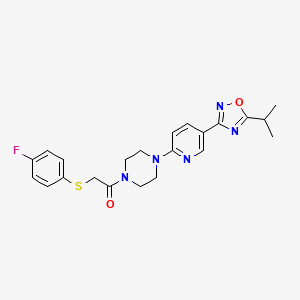
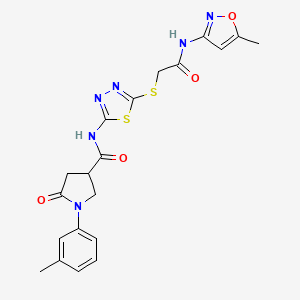
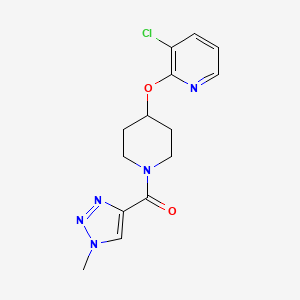
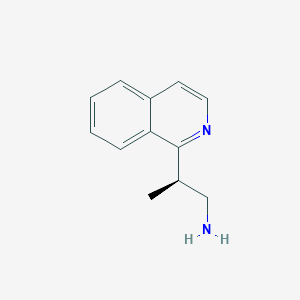
![4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2579763.png)
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2579767.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2579770.png)
